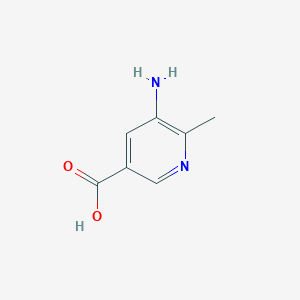

5-Amino-2-chloropyridine-3-carboxylic acid

説明

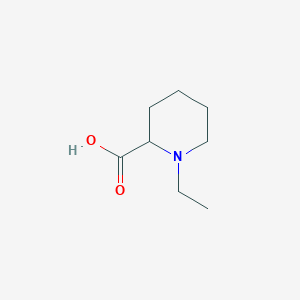

5-Amino-2-chloropyridine-3-carboxylic acid is a chemical compound that has been studied for its potential in various applications, including its role as an antihypertensive agent. The compound is a derivative of pyridinecarboxylic acid, which has been modified to include an amino group at the 5-position and a chlorine atom at the 2-position. This structure has been the subject of research due to its biological activity and potential therapeutic uses .

Synthesis Analysis

The synthesis of 5-amino-2-chloropyridine-3-carboxylic acid derivatives has been achieved through several methods. One approach involves the reductive alkylation of methyl 5-amino-2-pyridinecarboxylates, followed by hydrolysis. Another method includes the alkylation of urethane, followed by hydrolysis. A more specific synthesis route was used for the 5-(phenylamino) compound, which involved the nucleophilic displacement of nitrite from methyl 5-nitro-2-pyridinecarboxylate by sodioformanilide, followed by hydrolysis .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-5-chloropyridine, has been characterized using single crystal X-ray diffraction techniques. These compounds typically crystallize in the monoclinic crystallographic system and exhibit hydrogen bonding interactions, which are crucial for their stability and supramolecular assembly . The molecular geometry and vibrational frequencies have been calculated using density functional theory (DFT), providing a deeper understanding of the compound's electronic structure .

Chemical Reactions Analysis

The chemical reactivity of 5-amino-2-chloropyridine-3-carboxylic acid derivatives has been explored in the context of forming cocrystals and adducts with other molecules. For instance, 2-amino-5-chloropyridine has been shown to form cocrystals with 3-methylbenzoic acids, which are stabilized by various hydrogen bonding interactions . Similarly, co-crystallizations with substituted salicylic acids have yielded complex solid forms, demonstrating the compound's ability to engage in diverse supramolecular synthons .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-2-chloropyridine-3-carboxylic acid derivatives are influenced by their molecular structure and the presence of functional groups. The crystalline adducts formed with other molecules, such as benzoic acid, exhibit specific hydrogen bonding patterns that affect their solubility and melting points . Additionally, the formation of hydrogen-bonded networks, as seen in the interaction with fumaric acid, can lead to the creation of two-dimensional layers or three-dimensional networks, which are significant for the material's properties .

科学的研究の応用

Interaction and Network Formation

5-Amino-2-chloropyridine-3-carboxylic acid shows notable interaction and network formation capabilities. In a study by Hemamalini & Fun (2010), 2-amino-5-chloropyridine was observed to interact with carboxyl groups of fumaric acid molecules through hydrogen bonds, forming centrosymmetric ring motifs and a two-dimensional network. Similar interactions and network formations were also noted with benzoic acid molecules, contributing to the formation of hydrogen-bonded motifs and stabilizing the crystal structure (Hemamalini & Fun, 2010a; Hemamalini & Fun, 2010b).

Antimicrobial Activity

The compound has been utilized in synthesizing new pyridine derivatives with observed antimicrobial activity. Patel, Agravat, & Shaikh (2011) demonstrated the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their subsequent amide derivatives, revealing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Structural and Molecular Analysis

The compound's structural aspects have been explored extensively. Perpétuo & Janczak (2010) analyzed crystals of 5-chloropyridin-2-amine and fumaric acid, focusing on their hydrogen bond interactions and network formation. The study emphasized the intricate hydrogen-bonded structures contributing to the crystal's stability (Perpétuo & Janczak, 2010).

Catalysis and Chemical Synthesis

5-Amino-2-chloropyridine-3-carboxylic acid is also significant in catalysis and chemical synthesis. Ji, Li, & Bunnelle (2003) reported its use in the selective amination of polyhalopyridines, highlighting its role in producing high-yield and chemoselective products (Ji, Li, & Bunnelle, 2003).

Complex Formation and Structural Analysis

Montis & Hursthouse (2012) delved into the formation of crystalline adducts of substituted salicylic acids with 4-aminopyridine, exploring the hydrogen-bonding patterns and structural diversity. The research underscored the significance of the compound in forming diverse molecular structures (Montis & Hursthouse, 2012).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

特性

IUPAC Name |

5-amino-2-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLGRVWAJFJQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622305 | |

| Record name | 5-Amino-2-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-chloropyridine-3-carboxylic acid | |

CAS RN |

42959-39-7 | |

| Record name | 5-Amino-2-chloro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42959-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)